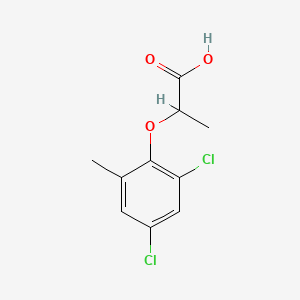

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid

Übersicht

Beschreibung

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a white solid with a distinct odor of chlorobenzene and ester. This compound is known for its high thermal and chemical stability at room temperature and is widely used in the production of herbicides and pesticides .

Vorbereitungsmethoden

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid can be synthesized through the esterification reaction of 2,4-dichlorophenol and acrylic acid. This reaction typically occurs under alkaline conditions, with triethylamine or potassium carbonate as the catalyst . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Agricultural Use

Mecoprop is primarily utilized as a herbicide for controlling broadleaf weeds in cereal crops and grasslands. Its selective action allows it to target dicotyledonous plants while leaving monocotyledonous crops largely unaffected. This selectivity is crucial for maintaining crop yields and quality.

Case Study: Use in Cereal Crops

In a study examining the efficacy of Mecoprop in wheat fields, it was found that applications of the herbicide significantly reduced weed biomass by up to 75% without adversely affecting the wheat yield. The study highlighted the importance of timing and dosage in achieving optimal results, with early post-emergence applications proving most effective .

Turf Management

Mecoprop is extensively used in turf management, particularly in residential lawns, golf courses, and sports fields. Its ability to control weeds while promoting healthy grass growth makes it a popular choice among landscapers and groundskeepers.

Case Study: Golf Course Maintenance

A long-term study conducted on golf courses demonstrated that regular applications of Mecoprop resulted in improved turf quality and reduced weed populations. The study noted that the herbicide contributed to a more aesthetically pleasing appearance of the greens and fairways .

Environmental Management

Mecoprop is also employed in environmental management practices, particularly for controlling invasive plant species that threaten native ecosystems. Its application can help restore balance in affected habitats.

Case Study: Invasive Species Control

In a project aimed at managing invasive plant species in wetlands, Mecoprop was applied to targeted areas. The results showed a significant decline in invasive species density, allowing native flora to recover and thrive .

Safety and Environmental Impact

While Mecoprop is effective as a herbicide, its use raises concerns regarding environmental safety. The compound is classified as very toxic to aquatic life and can have long-lasting effects on ecosystems if not managed properly . Therefore, adherence to recommended application rates and timings is essential to minimize potential risks.

Safety Measures

- Protective Equipment : Users should wear appropriate protective gear during application.

- Buffer Zones : Establishing buffer zones near water bodies can help prevent contamination.

- Monitoring : Regular monitoring of treated areas can help assess the impact on non-target species.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It primarily acts by disrupting the normal growth processes of plants, leading to their eventual death. The compound targets enzymes involved in the synthesis of essential amino acids, thereby inhibiting protein synthesis and causing cellular damage .

Vergleich Mit ähnlichen Verbindungen

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is similar to other phenoxy herbicides, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different molecular structure.

2-(4-Chloro-2-methylphenoxy)propanoic acid: Shares similar herbicidal activity but differs in its chemical structure and specific applications

Biologische Aktivität

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid, commonly referred to as a chlorophenoxy herbicide, is a compound that has garnered attention for its biological activity, particularly in agricultural applications. This article examines its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenoxy group substituted with chlorine and methyl groups, contributing to its herbicidal properties. Its chemical formula is , and it exhibits properties typical of phenoxy acids.

The primary mechanism through which this compound exerts its biological effects involves the disruption of plant growth hormones, specifically auxins. This leads to uncontrolled growth in susceptible plants, resulting in their death. The compound mimics natural auxins, causing abnormal growth patterns such as stem elongation and leaf curling.

Herbicidal Effects

Studies have demonstrated that this compound effectively inhibits the growth of various broadleaf weeds. Its efficacy can be attributed to:

- Selective Toxicity : It targets dicotyledonous plants while sparing monocots, making it suitable for use in cereal crops.

- Application Rates : Effective concentrations range from 0.5 to 5 kg/ha depending on the target weed species and environmental conditions.

Toxicological Studies

Research indicates varying degrees of toxicity in non-target organisms:

- Aquatic Organisms : Chronic exposure studies have shown that this compound can affect fish and invertebrates at concentrations above 10 mg/L.

- Mammalian Toxicity : In rodent studies, high doses have been linked to reproductive and developmental toxicity but no significant carcinogenic effects were observed at lower doses.

Case Study 1: Agricultural Impact

A two-year field study evaluated the impact of applying this compound on soybean crops. The results showed a significant reduction in weed biomass (up to 85%) without affecting soybean yield. This highlights its effectiveness as a selective herbicide in crop management strategies.

Case Study 2: Environmental Monitoring

A cohort study monitored water bodies near agricultural fields treated with chlorophenoxy herbicides, including this compound. The findings indicated detectable levels of the herbicide in water samples but no significant adverse effects on local aquatic life were reported over a two-year monitoring period.

Data Summary

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-5-3-7(11)4-8(12)9(5)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEYDEGVOQIELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942020 | |

| Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20021-12-9 | |

| Record name | Propionic acid, 2-((4,6-dichloro-o-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020021129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.